molecular formula C17H16ClN3O4S B4326119 9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one

9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one

Cat. No.: B4326119
M. Wt: 393.8 g/mol
InChI Key: YSLLHRDMSXXHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). It has been widely used in scientific research as a tool compound to investigate the role of GSK-3 in various biological processes.

Mechanism of Action

The mechanism of action of 9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one involves the inhibition of GSK-3, which is a key regulator of many signaling pathways. GSK-3 phosphorylates many substrates, including β-catenin, which plays a crucial role in Wnt signaling. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, leading to its degradation. However, in the presence of Wnt signaling, this compound inhibits GSK-3, leading to the stabilization of β-catenin and the activation of Wnt signaling (3).
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of GSK-3 by this compound leads to the activation of Wnt signaling, which plays a crucial role in embryonic stem cell differentiation, neuronal development, and cancer (4). This compound has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes (5). In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease (6).

Advantages and Limitations for Lab Experiments

9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for GSK-3, making it a useful tool compound for studying the role of GSK-3 in various biological processes. However, this compound also has some limitations. It is not a specific inhibitor of GSK-3, and can also inhibit other kinases, such as CDK1 and CDK5 (7). In addition, this compound can have off-target effects, and its effects on cell viability and proliferation should be carefully evaluated.

Future Directions

There are several future directions for research on 9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one. One direction is to investigate the role of GSK-3 in cancer and metabolic disorders, and to develop this compound analogs with improved selectivity and potency. Another direction is to study the effects of this compound on neuronal development and neurodegenerative diseases, such as Alzheimer's disease. Finally, the use of this compound in regenerative medicine and tissue engineering could also be explored.
Conclusion:
In conclusion, this compound is a small molecule inhibitor of GSK-3 that has been widely used as a tool compound in scientific research. It has several advantages for lab experiments, including high potency and selectivity for GSK-3. This compound has been shown to have several biochemical and physiological effects, and its future directions for research include investigating its role in cancer, metabolic disorders, and neurodegenerative diseases, as well as its use in regenerative medicine and tissue engineering.

Scientific Research Applications

9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has been widely used as a tool compound to investigate the role of GSK-3 in various biological processes. GSK-3 is a serine/threonine kinase that plays a crucial role in many signaling pathways, including Wnt, insulin, and PI3K-Akt. This compound inhibits GSK-3 by binding to the ATP-binding site of the enzyme, leading to the stabilization of β-catenin and the activation of Wnt signaling (3). This compound has been used to study the role of GSK-3 in embryonic stem cell differentiation, neuronal development, cancer, and metabolic disorders (4).

Properties

IUPAC Name

9-chloro-3-methyl-8-morpholin-4-ylsulfonylpyrido[1,2-a]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c1-11-2-3-21-14-10-13(18)15(9-12(14)17(22)19-16(21)8-11)26(23,24)20-4-6-25-7-5-20/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLLHRDMSXXHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=O)C3=CC(=C(C=C3N2C=C1)Cl)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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